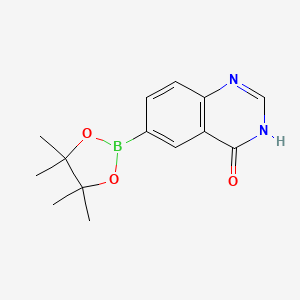
7,8-Difluoroquinazolin-4-amine
Descripción general
Descripción
7,8-Difluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H5F2N3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 4-aminoquinazoline derivatives, which includes this compound, has been a subject of research due to their significant biological activities . The key methods for the preparation of 4-aminoquinazoline derivatives include nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis
The molecular weight of this compound is 181.14 . Its InChI code is 1S/C8H5F2N3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mecanismo De Acción
Target of Action
The compound belongs to the quinazoline family, which has been widely applied in the development of drug candidates due to a wide range of pharmacological effects
Mode of Action
Quinazoline derivatives have been known to interact with various cellular targets, leading to changes in cellular functions . The specific interactions of 7,8-Difluoroquinazolin-4-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinazoline derivatives have been shown to influence a variety of biochemical pathways, but the specific pathways affected by this compound and their downstream effects require further investigation .
Result of Action
Some quinazoline derivatives have demonstrated considerable antiproliferative activity against various cancer cell lines , suggesting potential antitumor effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7,8-Difluoroquinazolin-4-amine in lab experiments is its ability to selectively target certain enzymes and proteins, making it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 7,8-Difluoroquinazolin-4-amine. One direction is to further explore its potential as a diagnostic tool for certain diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for use in drug development.
Aplicaciones Científicas De Investigación
7,8-Difluoroquinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It also has the potential to be used as a diagnostic tool for certain diseases, such as Alzheimer's and Parkinson's.
Safety and Hazards
Propiedades
IUPAC Name |
7,8-difluoroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVCRJHABLVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

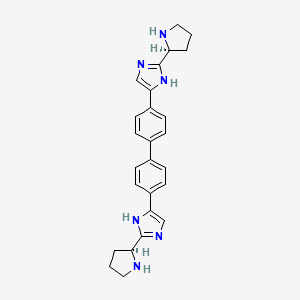
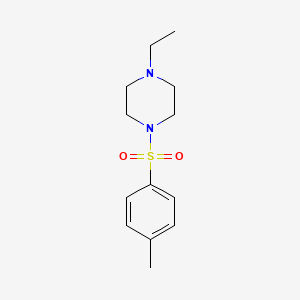
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)






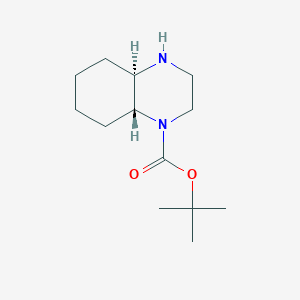
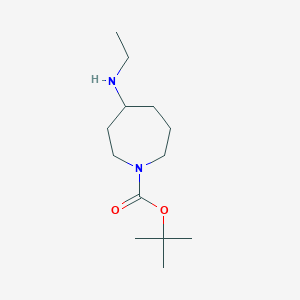

![5-((2,6-Dimethylmorpholino)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3198094.png)
